1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound belonging to the class of spirocyclic amines. It is characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of TYK2/JAK1 kinases, which are involved in inflammatory signaling pathways. The compound exerts its effects by binding to the active sites of these kinases, thereby inhibiting their activity and modulating the expression of related genes . This leads to a reduction in inflammatory responses and has potential therapeutic implications for diseases such as inflammatory bowel disease .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core and exhibit similar biological activities, particularly as kinase inhibitors.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic derivative with potent kinase inhibitory activity.
Uniqueness
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and selectivity. The compound’s ability to selectively inhibit TYK2/JAK1 kinases with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H24N2O |
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Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-(2-propan-2-yl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C13H24N2O/c1-11(2)15-9-6-13(10-15)4-7-14(8-5-13)12(3)16/h11H,4-10H2,1-3H3 |
InChI Key |
NIMTXUWDSLCIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(C1)CCN(CC2)C(=O)C |
Origin of Product |
United States |
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